N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidinone ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Aromatic Substitution: The chlorinated aromatic ring is incorporated through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide-containing molecules on biological systems.
Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors, often through competitive inhibition. The pyrrolidinone ring may enhance binding affinity or specificity to the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: can be compared to other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique biological activities and chemical reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-15(18)4-2-5-16(12)19-24(22,23)14-9-7-13(8-10-14)20-11-3-6-17(20)21/h2,4-5,7-10,19H,3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAJDJXCJAZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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